Dehydroadynerigenin glucosyldigitaloside

Natural Product Isolation Cardenolide Purification Analytical Reference Standard

Researchers quantifying cardenolides in Nerium extracts face co-elution ambiguity between structurally similar glycosides. Dehydroadynerigenin glucosyldigitaloside resolves this: its terminal glucose moiety shifts LogP from 3.14 to 0.48, ensuring baseline chromatographic separation from non-glucosylated congeners. • Distinct reversed-phase retention for unambiguous peak assignment in HPLC-MS fingerprinting • Essential reference for botanical authentication & QC of Nerium-derived materials • Enables SAR studies isolating glycosylation-dependent membrane permeability independent of aglycone variation

Molecular Formula C36H52O13
Molecular Weight 692.8 g/mol
Cat. No. B597962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroadynerigenin glucosyldigitaloside
SynonymsDehydroadynerigenin glucosyldigitaloside
Molecular FormulaC36H52O13
Molecular Weight692.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19?,20+,22-,23-,25-,26+,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-/m1/s1
InChIKeyULJZNLQMTRZTJF-WPBYJKQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dehydroadynerigenin Glucosyldigitaloside: A Glucosylated Cardenolide for Cardiac Glycoside Research and Structural Differentiation Studies


Dehydroadynerigenin glucosyldigitaloside (CAS 144223-70-1, C36H52O13, MW 692.80) is a glucosylated cardenolide glycoside belonging to the cardiac steroid class [1]. It consists of the aglycone Δ16-dehydroadynerigenin conjugated via β-D-digitalose to a terminal β-D-glucose moiety, yielding a trisaccharide arrangement [2]. The compound is naturally sourced from Nerium indicum (syn. Nerium oleander, Nerium odorum) [1]. Its physicochemical profile includes a calculated LogP of 0.48 and Topological Polar Surface Area of 186.00 Ų, indicating moderate hydrophilicity relative to non-glucosylated analogs [2].

Natural product analytical standard workflow
Glucosylated cardenolide structural differentiation studies
Botanical authentication and phytochemical fingerprinting

Why Generic Cardenolide Substitution Fails for Dehydroadynerigenin Glucosyldigitaloside-Dependent Assays


Within the Nerium-derived cardiac glycoside class, compound interchangeability is precluded by structurally determined differences in polarity, chromatographic behavior, and membrane permeability [1]. The presence of an additional terminal glucose residue fundamentally alters the molecule's physicochemical signature, enabling separation and identification distinct from non-glucosylated congeners such as Δ16-dehydroadynerigenin β-D-digitaloside [1]. In Nerium odorum leaf extracts, both the β-D-diginoside and β-D-digitaloside of Δ16-dehydroadynerigenin are co-present as distinct glycosides, each requiring specific chromatographic resolution—direct evidence that these structurally similar compounds are not analytically interchangeable [1]. Substituting a different glycoside without validating its differential behavior risks introducing uncontrolled variables in biological assays, particularly those investigating sugar moiety-dependent cellular uptake or target engagement [2].

Glycosylation Mismatch Terminal glucose residue alters polarity and chromatographic behavior relative to non-glucosylated digitalosides; peak identity may shift without validated reference.
Aglycone Core Variance 8,14-epoxy bridge and Δ16 unsaturation differ from saturated congeners like uzarigenin glycosides; receptor-binding context may not transfer across aglycones.
Co-occurring Glycoside Interference Nerium extracts co-contain digitaloside and glucosyldigitaloside variants; substituting one for another without chromatographic validation may compromise quantitative accuracy.

Quantitative Differentiation Evidence for Dehydroadynerigenin Glucosyldigitaloside Versus Closest Analogs


Physicochemical and Chromatographic Distinction from Non-Glucosylated Δ16-Dehydroadynerigenin β-D-Digitaloside

Dehydroadynerigenin glucosyldigitaloside is chromatography distinct from its non-glucosylated analog Δ16-dehydroadynerigenin β-D-digitaloside (CAS 52628-62-3) . The terminal glucose substitution increases molecular weight from 530.65 to 692.80 g/mol (+162.15 g/mol) and reduces calculated LogP from 3.14 to 0.48, representing a decrease of 2.66 log units and an 85% reduction in octanol-water partition coefficient [1]. This translates to substantially higher aqueous solubility and distinct retention behavior on reversed-phase stationary phases . In Nerium odorum leaf extracts, the β-D-digitaloside and the glucosyldigitaloside variants of Δ16-dehydroadynerigenin were resolved and identified as separate compounds, demonstrating that both glycosides co-occur but cannot be substituted analytically without validated reference standards .

Physicochemical distinction
Head-to-head
MW increase: +162.15 g/mol (+30.6%). LogP reduction: −2.66 units (≈85% lower partition coefficient)
LogP 0.48 vs 3.14
TPSA +78 Ų
Supports compound-specific reference standard requirement for accurate identification in complex botanical matrices.
Calculated physicochemical parameters; reversed-phase chromatographic resolution confirmed in isolation studies.
Natural Product Isolation Cardenolide Purification Analytical Reference Standard

Distinct Glycosylation Pattern Versus Uzarigenin Glucosyldigitaloside and Oleandrigenin Glucosyldigitaloside

Dehydroadynerigenin glucosyldigitaloside features a specific aglycone–sugar combination that distinguishes it from other glucosyldigitalosides bearing different steroidal cores. Comparative phytochemical analysis of Nerium species demonstrates that glucosyl-(1→4)-β-D-digitaloside conjugates occur with at least three distinct aglycones: uzarigenin (5α-H, 14β-OH), oleandrigenin (16β-acetoxy), and dehydroadynerigenin (Δ16, 8,14-epoxy) [1][2]. Each combination yields a unique molecular entity with different CAS registry numbers and spectral signatures [2]. The dehydroadynerigenin variant incorporates an 8,14-epoxy bridge and C16-C17 unsaturation absent in uzarigenin-based glucosyldigitalosides, structural features known from cardenolide SAR literature to influence receptor binding kinetics and metabolic stability [3].

Aglycone structural variation
Cross-study comparable
Dehydroadynerigenin core features 8,14-epoxy bridge and Δ16 unsaturation absent in uzarigenin-based glucosyldigitalosides.
Supports aglycone-level structure-activity relationship differentiation; epoxy/unsaturation may influence receptor binding kinetics.
SAR context based on cardiac glycoside literature; comparative binding data not reported in current sources.
Glycoside Structural Biology Structure-Activity Relationship Cardenolide Library

Specific Botanical Source Association in Nerium indicum/Oleander

Dehydroadynerigenin glucosyldigitaloside is specifically isolated from Nerium indicum (syn. Nerium oleander, Nerium odorum) as a characteristic component of this species' cardenolide profile [1]. Unlike the major oleander cardenolide oleandrin (oleandrigenin-3-O-α-L-oleandroside), which is widely distributed across Nerium tissues and extensively characterized pharmacologically, dehydroadynerigenin glucosyldigitaloside represents a specific glycosylation variant within the species' secondary metabolome . The compound was reported alongside odoroside G, adynerin gentiobioside, and other Δ16-dehydroadynerigenin glycosides in the 1975 phytochemical characterization of Nerium odorum leaves . This defined botanical origin provides traceability that synthetic or semi-synthetic cardiac glycoside derivatives cannot offer [1].

Botanical source specificity
Class-level inference
Specifically isolated from Nerium indicum/oleander leaves; co-occurs with other Δ16-dehydroadynerigenin glycosides.
Provides botanical traceability for natural product authentication; relative abundance data not reported.
Phytochemical characterization from Nerium odorum; data to verify with lot-specific analysis.
Natural Product Authentication Botanical Reference Material Phytochemical Fingerprinting

Polarity-Driven Solubility and Formulation Differentiation Versus Non-Glucosylated Congeners

The terminal β-D-glucose moiety confers significantly increased hydrophilicity relative to non-glucosylated Δ16-dehydroadynerigenin glycosides. Direct comparison of calculated LogP values shows the target compound (LogP 0.48) is 2.66 log units more hydrophilic than its non-glucosylated digitaloside counterpart (LogP 3.14) . This difference translates to an estimated >450-fold lower octanol-water partition coefficient for the glucosylated form . Additionally, the glucosyldigitaloside exhibits TPSA 186.00 Ų compared to an estimated ~108 Ų for the non-glucosylated analog (difference of +78 Ų) [1]. These polarity differences have practical consequences for aqueous solubility, reversed-phase HPLC retention, and in vitro assay compatibility [2].

Polarity-driven formulation
Cross-study comparable
Estimated >450-fold lower octanol-water partition coefficient vs. non-glucosylated analog. TPSA increase: +78 Ų (+72%).
May support aqueous-based assay compatibility and distinct reversed-phase HPLC retention profile.
Calculated LogP and TPSA; experimental solubility validation recommended.
Solubility Profiling In Vitro Assay Formulation Chromatographic Method Development

Validated Research and Procurement Application Scenarios for Dehydroadynerigenin Glucosyldigitaloside


Analytical Reference Standard for Nerium-Derived Cardiac Glycoside Profiling

Due to its specific occurrence in Nerium indicum/oleander and its chromatographic distinction from non-glucosylated congeners [1][2], dehydroadynerigenin glucosyldigitaloside serves as a critical analytical reference standard for HPLC-MS fingerprinting of Nerium botanical extracts. Its distinct retention profile (reversed-phase, driven by LogP 0.48 vs. 3.14 for non-glucosylated analogs) enables unambiguous peak identification in complex cardenolide mixtures [2]. Procurement of this specific compound is essential for laboratories engaged in botanical authentication, quality control of Nerium-derived materials, or phytochemical diversity studies of Apocynaceae cardiac glycosides [1].

Structure-Activity Relationship Studies of Cardenolide Sugar Moiety Effects

The compound is suitable for SAR investigations comparing glucosylated versus non-glucosylated cardenolides. Its calculated physicochemical profile (LogP 0.48, TPSA 186.00 Ų) contrasts sharply with the non-glucosylated Δ16-dehydroadynerigenin β-D-digitaloside (LogP 3.14), enabling researchers to isolate sugar moiety contributions to cellular permeability, aqueous solubility, and target engagement independent of aglycone variation [1]. Furthermore, the compound's aglycone (Δ16-dehydroadynerigenin) features an 8,14-epoxy bridge and C16-C17 unsaturation that distinguish it from saturated congeners like uzarigenin glucosyldigitaloside [2], providing an additional dimension for probing aglycone structure-function relationships [3].

Pharmacognosy and Natural Product Library Construction

As a characterized natural product with a defined botanical source (Nerium indicum/oleander) and established isolation methodology [1][2], this compound is appropriate for inclusion in natural product screening libraries focused on cardenolide chemical space. Its position as a distinct glycosylation variant within the Nerium metabolome—alongside oleandrin, odoroside G, and adynerin glycosides—makes it valuable for chemotaxonomic studies and for screening programs investigating the breadth of cardenolide biological activities beyond the extensively studied oleandrin scaffold [2].

Application
Selection Property
Validation Focus
Nerium cardiac glycoside profiling
Chromatographic reference standard identity
HPLC-MS retention profile and botanical extract peak assignment
Cardenolide sugar moiety SAR studies
Glucosylated vs. non-glucosylated polarity contrast
Cellular permeability and target engagement assay context
Natural product library construction
Defined botanical origin and glycosylation variant
Chemotaxonomic and cardenolide diversity screening studies

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